![molecular formula C13H13NO2S3 B3014621 Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 125011-69-0](/img/structure/B3014621.png)
Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H13NO2S3 and its molecular weight is 311.43. The purity is usually 95%.
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Scientific Research Applications
- Research : In a study, this compound was synthesized and tested for analgesic activity using the acetic acid-induced writhing method. Notably, compounds like ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate and ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate exhibited maximum analgesic effects .
- Findings : The title compounds showed inhibitory activity against COX-2, with IC50 values ranging from 0.66 to 0.87 µM .
- Relevance : The pyrimidine moiety in the ring nucleus of this compound contributes to its biological activity .
- Role : The synthesis of 2-methylsulfanyl-1,4-dihydropyrimidines via alkylation of 1,2,3,4-tetrahydropyrimidines exemplifies the utility of MCRs .
- Comparison : While not directly related, exploring metal complexes involving sulfur-containing ligands could provide insights into potential applications .
Analgesic Activity
COX-2 Inhibition
Heterocyclic Chemistry
Multicomponent Reactions (MCRs)
Metal Complexes
Theoretical Investigations
properties
IUPAC Name |
ethyl 4-methylsulfanyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S3/c1-3-16-12(15)10-11(18-2)14(13(17)19-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZZIEZEFZBWDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate |
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